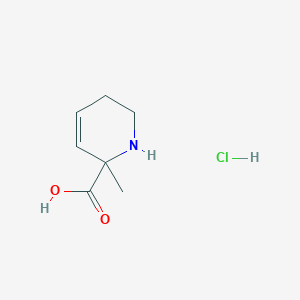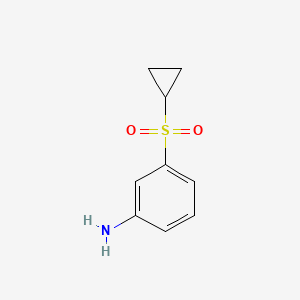![molecular formula C11H11NO6S B2706651 4-({2-[(Carboxymethyl)sulfinyl]acetyl}amino)benzenecarboxylic acid CAS No. 344264-65-9](/img/structure/B2706651.png)
4-({2-[(Carboxymethyl)sulfinyl]acetyl}amino)benzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound’s molecular structure is defined by its IUPAC name: 4-({2-[(Carboxymethyl)sulfinyl]acetyl}amino)benzenecarboxylic acid. This name provides a detailed description of the compound’s molecular structure, including the presence of a carboxymethyl sulfinyl group, an acetyl group, and an amino group attached to a benzenecarboxylic acid core .Physical And Chemical Properties Analysis
The compound has a molecular weight of 285.28 . Its physical form is solid . More detailed physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Photoinitiated Polymerization
SCCAs are explored as electron donors in photoinduced free-radical polymerizations, particularly in systems using 4-carboxybenzophenone as a sensitizer. Research has shown that the polymerization rates and initiation yields in these systems are influenced by secondary processes following photoinduced electron transfer, such as decarboxylation. Specifically, radicals localized on carbons adjacent to the sulfur atom showed high efficiency in initiating polymerization, with aromatic radicals being better initiators than their aliphatic counterparts. This highlights the potential of SCCAs in developing efficient photopolymerization processes (Wrzyszczyński et al., 2000).
Microbial Tolerance to Weak Acid Stress
The role of carboxylic acids, including SCCAs, is significant in microbial metabolism and stress response. These compounds are integral to various applications, from food preservation to chemotherapy and agriculture. Understanding the molecular mechanisms behind microbial adaptation to weak acid stress can inform the development of more effective preservation strategies and the optimization of microbial cell factories for biorefinery applications. This research sheds light on the potential exploitation of SCCAs in enhancing microbial production processes and stress tolerance (Mira & Teixeira, 2013).
Novel Materials and Surfactants
SCCAs serve as building blocks in synthesizing novel materials, such as metal-organic polymers with unique properties like photoluminescence. These materials, constructed from trimetallic clusters and mixed carboxylates, exhibit strong emission bands, suggesting applications in optoelectronics and sensors. Additionally, the study of 4-sulfobenzyl esters, a subclass of SCCAs, in peptide synthesis underscores the versatility of these compounds in biochemistry and materials science, offering new pathways for synthesizing complex molecules and materials with tailored properties (Chen et al., 2003; Bindewald et al., 2009).
Safety And Hazards
The compound is associated with some health and safety risks. It has a health risk rating of 3 and a safety risk rating of 1 . Specific hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-[[2-(carboxymethylsulfinyl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6S/c13-9(5-19(18)6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPVKQCQEVJLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CS(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[(Carboxymethyl)sulfinyl]acetyl}amino)benzenecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-Methyl-3,4-dihydro-2H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2706569.png)
![4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B2706574.png)


![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2706578.png)

![Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2706581.png)
![2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride](/img/structure/B2706582.png)

![Methyl 3-[(4-oxochromene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2706584.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2706586.png)

![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2706591.png)